![molecular formula C23H26N2O5S B2765117 Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate CAS No. 2580188-56-1](/img/structure/B2765117.png)

Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

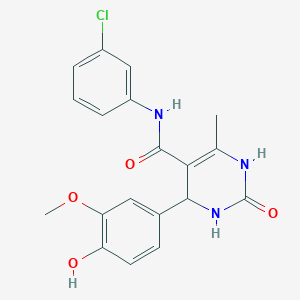

The compound contains a tert-butyl group, a carbamate group (oxycarbonylamino), a phenyl group, and a benzothiazole group. The tert-butyl group is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9 . The carbamate group is a functional group derived from carbamic acid and has the general structure -O-CO-NH2. The phenyl group is a functional group with the formula -C6H5, and benzothiazole is a heterocyclic compound made up of a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity. The carbamate group could potentially hydrolyze under acidic or basic conditions to form an amine and a carbonic acid derivative. The benzothiazole group might undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Reactivity

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, which share structural similarities with the compound , are highlighted for their versatility as building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, including oxygenation and halogenation, under various conditions, demonstrating their potential for creating a wide range of chemical structures (Jasch, Höfling, & Heinrich, 2012).

Activation of Carboxylic Acids

Another study describes the activation of carboxylic acids into their active esters using tert-butyl carbonates, emphasizing the efficiency of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate in forming benzotriazinonyl esters. This process facilitates the formation of amides or peptides, demonstrating the compound's relevance in peptide synthesis (Basel & Hassner, 2002).

Photophysical Properties and Sensory Applications

Aggregation-Induced Emission Enhancement

Research on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, which bear structural resemblance to the target compound, reveals their aggregation-induced emission enhancement properties. These findings suggest potential applications in the development of optoelectronic devices or sensors (Qian et al., 2007).

Detection of Volatile Acid Vapors

A study on benzothiazole modified tert-butyl carbazole derivatives illustrates the synthesis of organogels capable of emitting strong blue light. These materials can detect volatile acid vapors, indicating the compound's potential use in chemical sensing technologies (Sun et al., 2015).

Eigenschaften

IUPAC Name |

tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-22(2,3)29-20(26)24-15-9-7-14(8-10-15)19-25-17-12-11-16(13-18(17)31-19)28-21(27)30-23(4,5)6/h7-13H,1-6H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXLDIHQCEVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)

![4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2765041.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)

![N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2765054.png)